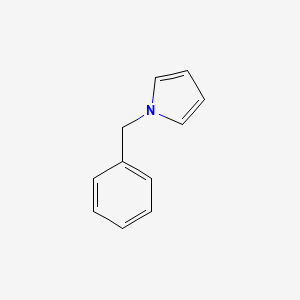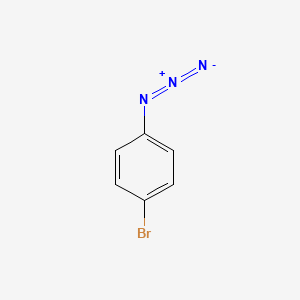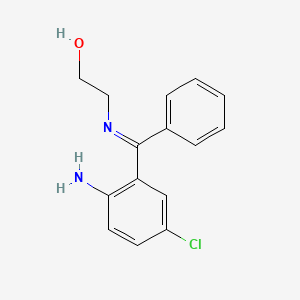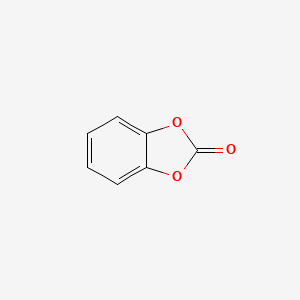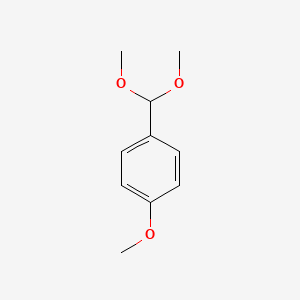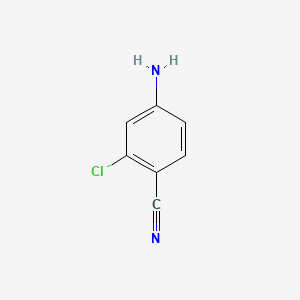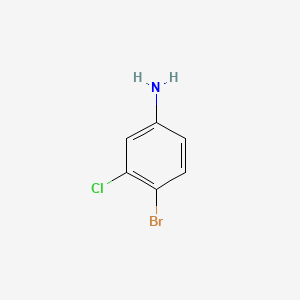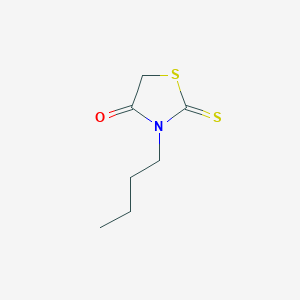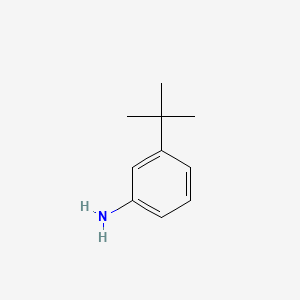
3-tert-Butylaniline
Übersicht
Beschreibung
3-tert-Butylaniline is a chemical compound with the molecular formula C10H15N . It is also known by other names such as 3-tert-butylbenzenamine and 3-tert-butyl-phenylamine .
Synthesis Analysis
The synthesis of 3-tert-butylaniline has been explored in several studies. One method involves the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene over a Raney nickel catalyst . Another approach involves the reaction of tert-butyl hydroperoxide with (3-chloropropyl) trimethoxysilane to produce (3-(tert-butylperoxy)propyl)trimethoxysilane .
Molecular Structure Analysis
The molecular structure of 3-tert-Butylaniline consists of a benzene ring substituted with an amino group and a tert-butyl group at the 3-position . The InChI representation of the molecule is InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 3-tert-butylaniline are not widely reported, it has been used in the synthesis of lipophilic wedges by reacting with 2-amino-6-chloropyrimidin-4-ol .
Physical And Chemical Properties Analysis
3-tert-Butylaniline has a molecular weight of 149.23 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 149.120449483 g/mol . Its topological polar surface area is 26 Ų . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 236.6±19.0 °C at 760 mmHg, and a flash point of 100.5±9.3 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-tert-Butylaniline is used in chemical synthesis . It’s a type of organic compound that falls under the category of phenylpropanes . It’s often used in research and development laboratories for the synthesis of other compounds .
Hydrodechlorination Technology
3-tert-Butylaniline can be synthesized using hydrodechlorination technology . This process involves the transformation of chlorinated waste streams into a recyclable product . The hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene over a Raney nickel catalyst has been investigated, and it was found that a high catalytic activity can be retained by adding water .
Safety and Hazards
3-tert-Butylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash thoroughly with water and seek medical attention if necessary .
Relevant Papers
Several papers have been published on 3-tert-Butylaniline. These include studies on its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .
Eigenschaften
IUPAC Name |
3-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKTVUKEPNBABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201942 | |
| Record name | 3-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylaniline | |
CAS RN |
5369-19-7 | |
| Record name | 3-(1,1-Dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-tert-butylaniline in the synthesis of the fluorescent sensor described in the first research article?
A1: In the research article "Enantioselective fluorescence sensing of chiral alpha-amino alcohols," [] 3-tert-butylaniline serves as a starting material for synthesizing a complex fluorescent ligand, 1,8-bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide. This ligand, when complexed with scandium, demonstrates the ability to enantioselectively sense chiral amino alcohols through fluorescence displacement assays. This highlights the utility of 3-tert-butylaniline in constructing sophisticated molecular architectures for specific chemical sensing applications.
Q2: The second research article mentions a "hydrodechlorination technology" involving 3-tert-butylaniline. Can you elaborate on this and its significance?
A2: The study "Synthesis of 3-tert-butylaniline by Using Hydrodechlorination Technology" [] explores a greener approach to synthesizing 3-tert-butylaniline. The researchers investigated the catalytic hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene using Raney nickel as a catalyst. This method offers a more sustainable route to producing 3-tert-butylaniline compared to traditional methods, minimizing the use of hazardous reagents and reducing environmental impact. This is particularly relevant given the increasing demand for environmentally friendly chemical processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




